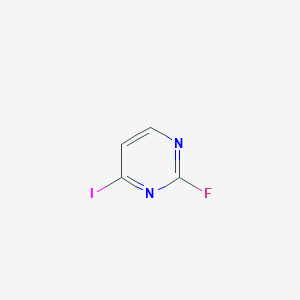

2-Fluoro-4-iodopyrimidine

Übersicht

Beschreibung

2-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely recognized for their role in biological systems, particularly as components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-fluoropyrimidine. This can be achieved by reacting 2-fluoropyrimidine with iodine and a suitable oxidizing agent, such as silver oxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 4 serves as a superior leaving group, enabling nucleophilic substitution under mild conditions. Key reactions include:

Amination : Palladium-catalyzed coupling with aromatic amines selectively replaces iodine at position 4. For example:

-

Conditions : Pd(OAc)₂ (5 mol%), BINAP (10 mol%), K₂CO₃ (3.5 eq), microwave irradiation (100°C, 30 min)

Alkoxylation/Thiolation : Substitution with alkoxides or thiols proceeds via SNAr (nucleophilic aromatic substitution):

-

Reagents : NaOMe/NaSEt, DMF, 60°C

-

Products : 4-methoxy-/4-ethylthio-pyrimidines.

Cross-Coupling Reactions

The iodine site participates in metal-catalyzed cross-couplings to construct complex architectures:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, boronic acid, DMF, 80°C | 4-aryl/heteroaryl pyrimidines | 65-92 | |

| Stille | PdCl₂(dppf), SnR₃, THF, reflux | 4-alkenyl/alkyl pyrimidines | 55-78 | |

| Sonogashira | Pd/CuI, PPh₃, Et₃N, alkyne, 70°C | 4-alkynyl pyrimidines | 60-85 |

Mechanistic Insight :

-

Oxidative addition of Pd⁰ to the C–I bond forms a Pd(II) intermediate.

-

Transmetalation with boronic acids (Suzuki) or alkynes (Sonogashira) precedes reductive elimination to yield coupled products .

Halogen Exchange

Iodine can be replaced by other halogens via Finkelstein-like reactions:

-

Reagents : CuCl/NaI, DMSO, 120°C

-

Outcome : 4-chloro-2-fluoropyrimidine (useful for further functionalization).

Directed Ortho-Metalation

The fluorine atom directs lithiation at position 5 or 6:

-

Conditions : LDA, THF, -78°C

-

Quenching : Electrophiles (e.g., D₂O, CO₂) yield 5-deutero-/5-carboxy-pyrimidines .

Stability and Competing Pathways

-

Hydrolytic Stability : Resists hydrolysis under neutral conditions but decomposes in strong acids/bases (>pH 10) via pyrimidine ring opening .

-

Byproduct Formation : Competing defluorination occurs at >150°C, yielding 4-iodopyrimidin-2(1H)-one.

This compound’s versatility in constructing pharmaceutically relevant scaffolds (e.g., kinase inhibitors ) underscores its importance in modern synthetic chemistry. Future research should explore its utility in asymmetric catalysis and bioorthogonal labeling.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:

2-Fluoro-4-iodopyrimidine has been investigated for its potential as an anticancer agent. Its incorporation into nucleoside analogs has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways, thereby reducing tumor growth in xenograft models .

Case Studies:

- In Vitro Studies: Research indicates that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The IC50 values for these compounds were reported to be as low as 0.01 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | PC-3 | 0.01 |

| This compound derivative | MCF-7 | 0.01 |

| Doxorubicin | PC-3 | 0.04 |

Antiviral Applications

Nucleoside Analog Development:

The compound has been utilized in synthesizing nucleoside analogs that target viral infections, particularly hepatitis C virus (HCV). The presence of fluorine and iodine enhances the stability and efficacy of these analogs, making them suitable candidates for antiviral therapy .

Research Findings:

Recent studies have focused on the synthesis of 2′-methyl “up” and 2′-fluoro “down” nucleosides using this compound as a precursor. These modifications have shown improved antiviral activity against HCV, with several compounds entering clinical trials .

Synthesis and Chemical Reactions

Palladium-Catalyzed Reactions:

this compound is often involved in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing complex organic molecules. These reactions facilitate the formation of C–N bonds, enabling the construction of various aniline derivatives that are valuable in drug discovery .

Table of Selected Reactions:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| C–N Cross-Coupling | Formation of anilines from aryl iodides and amines | Up to 70% |

| Nucleoside Synthesis | Synthesis of antiviral nucleosides using palladium catalysts | Variable |

Pharmacological Insights

Anti-inflammatory Properties:

In addition to its anticancer and antiviral applications, derivatives of this compound have exhibited anti-inflammatory effects in vitro. Studies have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with these compounds, indicating their potential use in treating inflammatory diseases.

Wirkmechanismus

The mechanism by which 2-Fluoro-4-iodopyrimidine exerts its effects depends on its specific application. In biochemical contexts, the compound can interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-iodopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Fluoro-5-iodopyridine: Another fluorinated iodopyridine with the iodine atom at a different position.

2,4,5-Trifluoro-6-iodopyrimidine: A more heavily fluorinated pyrimidine with different reactivity and properties.

Uniqueness: 2-Fluoro-4-iodopyrimidine is unique due to the specific positioning of the fluorine and iodine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

2-Fluoro-4-iodopyrimidine is a heterocyclic compound characterized by the presence of fluorine and iodine atoms on the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 222.99 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrimidine, particularly those modified with halogens, have shown promising activity against various viruses, including herpes simplex virus (HSV) types 1 and 2. In a study evaluating the antiviral effects of several nucleoside analogs, certain fluorinated compounds demonstrated selective anti-HSV activity with minimal cytotoxicity, suggesting that modifications like fluorination can enhance biological activity while reducing toxicity .

Antitumor Activity

The compound's structural analogs have also been investigated for their antitumor properties. Notably, 5-fluorocytosine derivatives have shown potent antitumor activity against leukemia and solid tumors. The antitumor spectrum of these compounds was compared to other nucleoside derivatives, revealing that halogen substitutions can significantly influence their efficacy against cancer cell lines . The presence of both fluorine and iodine in this compound may similarly enhance its potential as an antitumor agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The unique combination of halogens allows for diverse reactivity patterns in nucleophilic substitutions and coupling reactions, which are crucial for drug design and synthesis. Additionally, studies have shown that compounds with similar structures can effectively inhibit reverse transcriptase, a key enzyme in the replication of retroviruses such as HIV .

Synthesis and Evaluation

A pivotal study focused on synthesizing this compound and evaluating its biological activities. The synthesis involved palladium-catalyzed reactions under microwave conditions, which facilitated efficient C-N cross-coupling with aromatic amines. This method not only improved yields but also reduced reaction times significantly . Following synthesis, the compound was subjected to biological assays to determine its antiviral and antitumor efficacy.

Comparative Analysis

A comparative analysis was conducted between this compound and its analogs, such as 2-fluoro-4-iodopyridine. This analysis highlighted differences in reactivity due to the positioning of halogen atoms, influencing their biological activities. The results indicated that while all compounds exhibited some level of biological activity, variations in structure led to distinct profiles regarding potency and selectivity.

Comparison of Biological Activities

| Compound | Antiviral Activity | Antitumor Activity | Comments |

|---|---|---|---|

| This compound | Moderate | High | Potential for drug development |

| 5-Fluorocytosine | High | Moderate | Effective against leukemia |

| 5-Iodouracil | Moderate | High | Selective for HSV |

Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C-N Cross-Coupling | Pd(OAc)₂/BINAP under microwave | >80 |

| Nucleophilic Substitution | Potassium carbonate as base | >75 |

Eigenschaften

IUPAC Name |

2-fluoro-4-iodopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUXLKLFXILYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806392-49-3 | |

| Record name | 2-fluoro-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.